1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione
CAS No.: 1005678-84-1
Cat. No.: VC7074053
Molecular Formula: C10H11F3N2O2
Molecular Weight: 248.205
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1005678-84-1 |
---|---|
Molecular Formula | C10H11F3N2O2 |
Molecular Weight | 248.205 |
IUPAC Name | 1-(1-ethyl-5-methylpyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione |
Standard InChI | InChI=1S/C10H11F3N2O2/c1-3-15-6(2)7(5-14-15)8(16)4-9(17)10(11,12)13/h5H,3-4H2,1-2H3 |
Standard InChI Key | YSVSWZMNAQQWNZ-UHFFFAOYSA-N |
SMILES | CCN1C(=C(C=N1)C(=O)CC(=O)C(F)(F)F)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione is C₁₀H₁₁F₃N₂O₂, with a molecular weight of 248.20 g/mol . Its IUPAC name reflects the substitution pattern: a 1-ethyl-5-methylpyrazole group at position 4 of the trifluorobutane-1,3-dione backbone. The canonical SMILES representation is CCN1C(=C(C=N1)C(=O)CC(=O)C(F)(F)F)C, which encodes the pyrazole ring’s ethyl and methyl substituents, along with the trifluoromethyl ketone groups .
The InChI key (YSVSWZMNAQQWNZ-UHFFFAOYSA-N) provides a unique identifier for computational chemistry applications, facilitating database searches and molecular modeling studies . The presence of three fluorine atoms on the butane-dione moiety enhances the compound’s lipophilicity and metabolic stability, traits often sought in drug discovery .
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₁F₃N₂O₂ | |
Molecular Weight | 248.20 g/mol | |
SMILES | CCN1C(=C(C=N1)C(=O)CC(=O)C(F)(F)F)C | |
InChI Key | YSVSWZMNAQQWNZ-UHFFFAOYSA-N | |
CAS Number | 1005678-84-1 |
Synthesis and Manufacturing Pathways
While no direct synthesis protocol for this compound is documented, a plausible route can be inferred from methodologies used for analogous trifluorobutane-dione derivatives. For example, KR20110001415A describes a multi-step synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione involving:
-
Condensation: Ethyl trifluoroacetate and ethyl acetate react under basic conditions to form ethyl 4,4,4-trifluoro-3-oxobutanoate .
-
Hydrogenation: The intermediate undergoes acid-catalyzed hydrogenation to yield 4,4,4-trifluoro-3-oxobutanoic acid .
-
Friedel-Crafts Acylation: The acid is converted to a thiochloride, followed by reaction with toluene in the presence of AlCl₃ to install the aromatic substituent .
Adapting this approach, the pyrazole moiety could be introduced via nucleophilic substitution or palladium-catalyzed coupling at the diketone’s reactive α-position. For instance, 1-ethyl-5-methylpyrazole-4-carboxylic acid might serve as a precursor, undergoing ketonization with trifluoroacetic anhydride to form the target compound.
Physicochemical Properties
The trifluoromethyl groups confer high electron-withdrawing character, polarizing the diketone functionality and enhancing reactivity toward nucleophiles. The compound’s logP value (estimated at ~1.4 based on analogs ) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The pyrazole ring’s aromaticity contributes to thermal stability, making the compound suitable for high-temperature applications in materials science.
Key stability considerations include:
-
Hydrolytic Sensitivity: The β-diketone moiety may undergo keto-enol tautomerism, potentially leading to degradation under acidic or basic conditions .
-
Photostability: Fluorinated compounds often exhibit UV stability, but conjugation with the pyrazole ring could introduce light-sensitive π-systems .
Industrial and Materials Science Applications
In agrochemistry, fluorinated diketones serve as intermediates for herbicides and fungicides. The compound’s trifluoromethyl group could enhance soil persistence and bioavailability, while the pyrazole ring might confer insecticidal activity via GABA receptor modulation . Additionally, the planar conjugated system may exhibit liquid crystalline properties, useful in optoelectronic devices.
Future Research Directions
-
Synthetic Optimization: Develop a scalable route using continuous flow chemistry to improve yield and purity.
-
Pharmacological Profiling: Screen against kinase targets (e.g., BRAF, EGFR) and cancer cell lines to identify lead candidates.
-
Materials Characterization: Investigate dielectric properties and thermal stability for electronics applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume